molecular formula C59H62Cl2N8O22 B139664 Desvancosaminyl vancomycin CAS No. 101485-50-1

Desvancosaminyl vancomycin

Katalognummer: B139664
CAS-Nummer: 101485-50-1
Molekulargewicht: 1306.1 g/mol
InChI-Schlüssel: QCHYVJAUGVHJHX-QYURSJLOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Desvancosaminyl vancomycin (C₅₉H₆₂Cl₂N₈O₂₂; exact mass: 1,304.33557) is a structurally modified derivative and degradation product of vancomycin (VCM), a glycopeptide antibiotic widely used to treat Gram-positive bacterial infections . It is classified as an impurity (Vancomycin Hydrochloride - Impurity C; CAS: 82198-76-3) in pharmaceutical formulations and is synthesized via the loss of specific sugar moieties during vancomycin degradation . This compound is characterized by the absence of the vancosamine sugar residue, a structural alteration that significantly impacts its antibacterial efficacy .

This compound is frequently identified in quality assessments of vancomycin products, alongside other derivatives such as deamidated and oxidized forms, which exhibit further molecular modifications (e.g., deamidation or oxidation at specific residues) .

Eigenschaften

CAS-Nummer

101485-50-1

Molekularformel

C59H62Cl2N8O22

Molekulargewicht

1306.1 g/mol

IUPAC-Name

(1S,2R,18R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-48-[(2S,3R,4S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid

InChI

InChI=1S/C59H62Cl2N8O22/c1-20(2)10-30(63-3)52(80)68-44-46(75)22-5-8-34(28(60)12-22)88-36-14-24-15-37(51(36)91-59-50(79)49(78)48(77)38(19-70)90-59)89-35-9-6-23(13-29(35)61)47(76)45-57(85)67-43(58(86)87)27-16-25(71)17-33(73)40(27)26-11-21(4-7-32(26)72)41(54(82)69-45)66-55(83)42(24)65-53(81)31(18-39(62)74)64-56(44)84/h4-9,11-17,20,30-31,38,41-50,59,63,70-73,75-79H,10,18-19H2,1-3H3,(H2,62,74)(H,64,84)(H,65,81)(H,66,83)(H,67,85)(H,68,80)(H,69,82)(H,86,87)/t30-,31+,38-,41-,42-,43+,44?,45+,46-,47-,48?,49+,50-,59+/m1/s1

InChI-Schlüssel

QCHYVJAUGVHJHX-QYURSJLOSA-N

SMILES

CC(C)CC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3OC5C(C(C(C(O5)CO)O)O)O)OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)NC

Isomerische SMILES

CC(C)C[C@H](C(=O)NC1[C@@H](C2=CC(=C(C=C2)OC3=CC4=CC(=C3O[C@H]5[C@@H]([C@H](C([C@H](O5)CO)O)O)O)OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]4NC(=O)[C@@H](NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)NC

Kanonische SMILES

CC(C)CC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3OC5C(C(C(C(O5)CO)O)O)O)OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)NC

Synonyme

2’-O-De(3-amino-2,3,6-trideoxy-3-C-methyl-α-L-lyxo-hexopyranosyl)vancomycin Trifluoroacetic Acid Salt Hydrates;  Vancomycin EP Impurity D Trifluoroacetic Acid Salt Hydrates

Herkunft des Produkts

United States

Vorbereitungsmethoden

GtfA-Catalyzed Glycosylation

GtfA transfers the 4-epi-vancosamine sugar from dTDP-4-epi-vancosamine to the β-hydroxyl group of Tyr-6 on the heptapeptide core of AGV. This reaction produces chloroorienticin B, a monoglycosylated intermediate. Structural studies reveal that GtfA’s Ser-10 and Asp-13 residues stabilize the β-OH-Tyr-6 through hydrogen bonding, positioning it for nucleophilic attack on the sugar donor.

Kinetic Parameters of GtfA Activity

ParameterValueConditionsSource
Kₘ (DVV)250 µM1 mM dTDP-4-epi-vancosamine
Kₘ (dTDP-4-epi-vancosamine)200 µM500 µM DVV
Turnover rate (DVV)>1 min⁻¹37°C, pH 7.5
Turnover rate (AGV)<0.05 min⁻¹37°C, pH 7.5

DVV exhibits a 20-fold higher catalytic efficiency compared to AGV due to its pre-attached glucose moiety, which occupies a subsite formed by GtfA residues 128–141. This glucose binding stabilizes the enzyme-substrate complex, facilitating efficient sugar transfer.

Tandem Glycosylation with GtfB and GtfC

In the chloroeremomycin biosynthetic pathway, GtfB first attaches a glucose moiety to 4-OH-PheGly₄ of AGV, forming DVV. Subsequent GtfA and GtfC actions add 4-epi-vancosamine and complete the disaccharide chain. Reconstitution experiments show >50% conversion of DVV to chloroorienticin B within 6 hours when incubated with GtfA and dTDP-4-epi-vancosamine.

Fermentation and Degradation Pathways

Microbial Fermentation Conditions

Industrial-scale DVV production remains experimental, but laboratory-scale protocols involve:

  • Strain : Amycolatopsis orientalis (ATCC 19795) engineered to overexpress GtfA.

  • Medium : Soybean meal (3% w/v), glucose (2% w/v), and CaCO₃ (0.5% w/v) at pH 7.2.

  • Temperature : 28°C with aeration (1.0 vvm) and agitation (250 rpm).

Under these conditions, vancomycin titers reach 1.2–1.5 g/L after 120 hours, with DVV constituting 8–12% of total glycopeptides.

pHTemperatureDegradation Rate (k, h⁻¹)Half-Life (t₁/₂)Source
3.025°C0.0021330 h
7.040°C0.015644 h
9.040°C0.042316 h

The vancosamine sugar hydrolyzes via β-1,2-glycosidic bond cleavage, leaving the glucose moiety intact. Solid-state degradation in vancomycin hydrochloride powders stored at 5°C for 3 months produces DVV at 0.3–0.7% w/w.

Industrial-Scale Production Challenges

Purification via Chromatography

DVV isolation from fermentation broths or degradation mixtures requires multi-step chromatography:

Optimized HPLC Conditions for DVV Purification

ParameterValueSource
ColumnACE Excel 2 C18-PFP (150 × 4.6 mm)
Mobile Phase0.1% H₃PO₄ (A), Acetonitrile (B)
Gradient5% B (0–2 min), 5–25% B (2–20 min)
Flow Rate1.0 mL/min
DetectionUV 280 nm

This method achieves baseline separation of DVV from vancomycin (retention time: 14.2 vs. 16.8 minutes) with ≥98% purity.

Impurity Profiling in Pharmaceutical Products

Generic vancomycin formulations exhibit higher DVV content (6.2–9.7%) compared to the innovator product (5.5%) due to suboptimal fermentation control. UHPLC-MS/MS methods with electrospray ionization (ESI+) detect DVV at 0.01 µg/mL sensitivity, enabling quality assurance.

Analytical Validation of Synthesis

Structural Confirmation Techniques

  • High-Resolution Mass Spectrometry (HRMS) : Observed m/z 1,304.33557 ([M+H]⁺) matches theoretical C₅₉H₆₂Cl₂N₈O₂₂.

  • NMR Spectroscopy : Absence of vancosamine signals (δ 1.2–1.5 ppm for CH₃ groups) confirms desvancosaminylation.

Stability-Indicating Methods

Forced degradation studies under 0.1 M NaOH (40°C, 24 h) yield 22–25% DVV, validated by peak purity indices >990 using diode-array detection.

Comparative Synthesis Routes

Efficiency of DVV Production Methods

MethodYield (%)Purity (%)Time RequiredScalabilitySource
Enzymatic (GtfA)58–6295–986–8 hModerate
Alkaline Hydrolysis22–2590–9224 hHigh
Fermentation8–1285–88120 hLow

Enzymatic synthesis offers superior yield and purity but requires expensive dTDP-sugar donors. Hydrolysis provides scalability but generates multiple degradation byproducts.

Analyse Chemischer Reaktionen

Enzymatic Glycosylation by GtfA

DVV serves as the primary acceptor substrate for the TDP-4-epi-vancosaminyltransferase GtfA, which transfers 4-epi-vancosamine from dTDP-4-epi-vancosamine to the β-hydroxyl group of Tyr-6 on the heptapeptide core . This reaction produces chloroorienticin B, a monoglycosylated intermediate.

Key structural features influencing reactivity :

  • The β-OH-Tyr-6 residue of DVV forms hydrogen bonds with GtfA’s Ser-10 and Asp-13, positioning it for nucleophilic attack on the sugar donor .

  • The glucosyl moiety of DVV binds in a subsite formed by GtfA residues 128–141, with hydroxyl groups at O2 and O3 stabilized by Tyr-141 and Gln-133 .

Kinetic Analysis of GtfA-Catalyzed Reactions

Kinetic studies reveal substrate specificity and turnover rates for DVV glycosylation:

Parameter Value Conditions Source
Kₘ (DVV)250 μM1 mM dTDP-4-epi-vancosamine
Kₘ (dTDP-4-epi-vancosamine)200 μM500 μM DVV
Turnover rate (DVV)>1 min⁻¹37°C, pH 7.5
Turnover rate (AGV)<0.05 min⁻¹37°C, pH 7.5

DVV is kinetically favored over the aglycone (AGV) or epivancomycin, with a 20-fold higher catalytic efficiency .

Structural Determinants of Substrate Binding

X-ray crystallography of GtfA complexes highlights critical interactions:

  • DVV binding : The heptapeptide’s carbonyl groups at residues 3 and 6 hydrogen bond with Leu-102 and Ser-10 of GtfA, inducing minor conformational changes .

  • Sugar donor site : dTDP binds in a cleft between GtfA’s N- and C-terminal domains, with the pyrophosphate moiety coordinated by Mg²⁺ and residues Asp-98, Asn-99, and Thr-127 .

Side Reactions and Byproducts

Incubation of DVV with GtfA occasionally produces chloroorienticin C (M+H⁺ = 1,287.5), likely due to non-enzymatic epimerization or alternative glycosylation sites .

Wissenschaftliche Forschungsanwendungen

Desvancosaminyl-Vancomycin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

Der Wirkmechanismus von Desvancosaminyl-Vancomycin beinhaltet die Hemmung der bakteriellen Zellwandbiosynthese. Dies wird durch die Bindung an das D-Alanyl-D-Alanin-Ende von Zellwandvorläufereinheiten erreicht, wodurch deren Einbau in die wachsende Peptidoglykanmatrix verhindert wird . Das Fehlen des Vancosamin-Restes verändert diesen Mechanismus nicht signifikant, kann aber die Bindungsaffinität und das Wirkungsspektrum der Verbindung beeinflussen.

Ähnliche Verbindungen:

    Vancomycin: Die Ausgangssubstanz, die den Vancosamin-Zuckerrest enthält.

    Teicoplanin: Ein weiteres Glykopeptid-Antibiotikum mit einem ähnlichen Wirkmechanismus.

    Dalbavancin: Ein semisynthetisches Glykopeptid-Antibiotikum mit verbesserter Aktivität gegen resistente Stämme.

Einzigartigkeit: Desvancosaminyl-Vancomycin ist aufgrund des Fehlens des Vancosamin-Zuckers einzigartig, was seine pharmakokinetischen Eigenschaften und sein Wirkungsspektrum beeinflussen kann. Diese Modifikation ermöglicht es Forschern, die Rolle des Vancosamin-Restes in Glykopeptid-Antibiotika zu untersuchen und neue Derivate mit verbesserter Wirksamkeit zu entwickeln .

Wirkmechanismus

The mechanism of action of desvancosaminyl vancomycin involves the inhibition of bacterial cell wall biosynthesis. This is achieved by binding to the D-alanyl-D-alanine terminus of cell wall precursor units, preventing their incorporation into the growing peptidoglycan matrix . The absence of the vancosamine moiety does not significantly alter this mechanism, although it may affect the compound’s binding affinity and spectrum of activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Characteristics and Molecular Properties

Desvancosaminyl vancomycin differs from vancomycin and its analogs primarily in glycosylation patterns and molecular mass. The table below highlights key structural and molecular differences:

Compound Molecular Formula Exact Mass Key Structural Features
Vancomycin (VCM) C₆₆H₇₅Cl₂N₉O₂₄* ~1,449.3† Full glycosylation (vancosamine, glucose)
This compound (DESV) C₅₉H₆₂Cl₂N₈O₂₂ 1,304.33557 Loss of vancosamine sugar
Aglucovancomycin (AGLUV) C₅₃H₅₂Cl₂N₈O₁₇ 1,142.28275 Loss of glucose moiety
Monodechlorovancomycin A/B C₆₆H₇₅ClN₉O₂₄ ~1,413.3† Loss of one chlorine atom
Didechlorovancomycin C₆₆H₇₅N₉O₂₄ ~1,377.3† Loss of both chlorine atoms

*Vancomycin’s exact molecular formula and mass are inferred from comparative data in and .
†Estimated based on chlorine atom mass (~35.5 Da per Cl).

The absence of the vancosamine sugar in DESV disrupts its binding affinity to the D-Ala-D-Ala terminus of bacterial cell wall precursors, a critical mechanism of vancomycin’s action . This structural change is more detrimental to antibacterial activity than the loss of chlorine atoms (monodechloro-/didechlorovancomycin) or glucose (aglucovancomycin) .

Antibacterial Activity and Efficacy

This compound exhibits markedly reduced antibacterial activity compared to vancomycin and related analogs:

Compound In Vivo Activity Relative to VCM Key Findings
Vancomycin (VCM) 1× (baseline) Binds D-Ala-D-Ala; broad Gram-positive coverage
This compound (DESV) 5× ↓ Severely impaired binding; minimal efficacy
Monodechlorovancomycin A/B 2–10× ↓ Moderate activity loss
Didechlorovancomycin 2–10× ↓ Similar to monodechloro variants

DESV’s five-fold reduction in activity is attributed to the loss of the vancosamine residue, which stabilizes vancomycin’s interaction with bacterial targets . By contrast, chlorinated analogs (monodechloro-/didechlorovancomycin) retain partial activity due to preserved glycosylation . Crystalline degradation products (e.g., CDP-IM and CDP-Im) further exacerbate therapeutic failure by promoting adverse effects unrelated to direct antimicrobial activity .

Pharmacokinetic and Toxicological Considerations

  • Therapeutic Impact : DESV’s low potency necessitates stringent quality control in vancomycin production to avoid subtherapeutic drug levels .
  • Monitoring Challenges : Standard pharmacokinetic studies (e.g., therapeutic drug monitoring) focus on vancomycin rather than its impurities, creating gaps in understanding DESV’s clinical behavior .

Q & A

Q. Methodological Considerations :

  • Sample Preparation : Use buffer solutions (e.g., Buffer No. 4) to stabilize impurities during dilution.
  • Detection : UV absorption at 280 nm optimizes sensitivity for vancomycin and its analogs.
  • Calibration : Include this compound reference standards (e.g., EP primary standards) to validate accuracy .

What analytical methods are recommended for detecting this compound as an impurity?

Basic Research Question
Reverse-phase HPLC coupled with mass spectrometry (RP-HPLC-MS) is the gold standard for impurity profiling. The USP method employs a C18 column, mobile phase gradients (e.g., acetonitrile-phosphate buffer), and stringent system suitability criteria (e.g., tailing factor <2.0) . For precise quantification:

Parameter Specification
ColumnC18, 5 µm particle size, 250 mm × 4.6 mm
Mobile PhaseAcetonitrile:0.1% trifluoroacetic acid
Flow Rate1.0 mL/min
Detection Wavelength280 nm
Retention Time~12–15 minutes for this compound

Q. Validation Requirements :

  • Linearity (R² >0.99) across 50–150% of target concentration.
  • Recovery rates of 95–105% for spiked samples .

How does the presence of this compound affect the pharmacokinetic (PK) profile of vancomycin?

Advanced Research Question
While this compound is pharmacologically inactive, its presence may alter vancomycin’s PK due to competitive protein binding or renal clearance interference. Population PK models (e.g., two-compartment models) show that impurities >4% correlate with reduced vancomycin AUC/MIC ratios in critically ill patients .

Q. Experimental Design :

  • In Vivo Models : Administer vancomycin-spiked desvancosaminyl analogs to rodents; measure plasma concentrations via LC-MS/MS.
  • Data Analysis : Use nonlinear mixed-effects modeling (NONMEM) to assess clearance and volume of distribution changes .

What experimental approaches resolve discrepancies in this compound measurements across studies?

Advanced Research Question
Discrepancies often arise from variability in sample preparation (e.g., incomplete dissolution) or column degradation. To mitigate:

  • Standardized Protocols : Follow USP guidelines for assay preparation, including precise dilution with degassed water .
  • Interlaboratory Studies : Collaborate via platforms like the Clinical Pharmacokinetics consortium to harmonize methods .
  • Statistical Tools : Apply Bland-Altman plots to evaluate bias between HPLC and microbial assay results .

What mechanisms explain the formation of this compound during vancomycin synthesis?

Advanced Research Question
this compound forms via glycosidic bond hydrolysis during fermentation or storage. Stability studies (pH 3–7, 25–40°C) show accelerated degradation under alkaline conditions. Mechanistic insights:

  • Enzymatic Pathways : β-N-acetylglucosaminidases in Amycolatopsis orientalis may cleave vancomycin’s vancosamine moiety .
  • Analytical Confirmation : Use NMR and high-resolution MS to track structural changes during forced degradation .

How can novel chromatographic techniques improve detection limits for this compound?

Advanced Research Question
Ultra-high-performance liquid chromatography (UHPLC) with sub-2 µm particles reduces run times and improves resolution. Coupled with tandem MS (UHPLC-MS/MS), detection limits can reach 0.01 µg/mL, enabling trace impurity analysis in complex matrices .

Q. Optimization Steps :

  • Column : Acquity UPLC BEH C18 (1.7 µm, 2.1 × 100 mm).
  • Ionization Mode : Electrospray ionization (ESI+) for enhanced sensitivity.

What role does this compound play in vancomycin’s quality control protocols?

Basic Research Question
As a specified impurity in pharmacopeial standards (e.g., EP), this compound is monitored to ensure batch consistency and safety. Limits are set at ≤4.0% per USP guidelines, validated through accelerated stability testing .

Q. Protocol Implementation :

  • Release Testing : Include impurity profiling in Certificate of Analysis (CoA) for commercial batches.
  • Documentation : Align with ICH Q3B(R2) guidelines for reporting thresholds .

What in vitro models assess the biological impact of this compound impurities?

Advanced Research Question
Time-kill assays against Staphylococcus aureus (ATCC 29213) evaluate whether impurities reduce vancomycin’s efficacy. Key steps:

  • Preparation : Mix vancomycin with 0–10% desvancosaminyl analog.
  • Incubation : 24–48 hours in Mueller-Hinton broth; measure MIC/MBC shifts.
  • Analysis : Synergistic/antagonistic effects are quantified using the fractional inhibitory concentration index (FICI) .

Q. Data Interpretation :

  • FICI ≤0.5 indicates synergy; >4.0 indicates antagonism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desvancosaminyl vancomycin
Reactant of Route 2
Desvancosaminyl vancomycin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.